N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-11-14(13-19(17)15-7-3-1-4-8-15)12-18-23(21,22)16-9-5-2-6-10-16/h1-10,14,18H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGZTDJTSIEYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidinone derivatives. This is followed by amidation with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
One of the primary applications of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide is in the treatment of neurological disorders, including epilepsy. Research indicates that compounds with similar structures have been effective as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in seizure activity and other neurological dysfunctions . The compound's ability to modulate glutamatergic neurotransmission suggests it could play a role in managing conditions characterized by excitotoxicity.
1.2 Cognitive Enhancement
The compound has been investigated for its nootropic properties, potentially enhancing cognitive functions such as memory and learning. Similar derivatives have shown promise in improving mental performance and reducing cognitive decline associated with aging or neurodegenerative diseases . The pharmacological profile suggests that this compound may enhance synaptic plasticity and neuronal resilience.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A: Investigation of AMPA receptor antagonists | Identified the efficacy of derivatives similar to this compound in reducing seizure frequency in animal models | Highlights potential use in epilepsy treatment |
| Study B: Cognitive enhancement in aged rats | Demonstrated improved memory retention with administration of pyrrolidine derivatives | Supports nootropic applications |
| Study C: Neuroprotection during ischemic events | Showed that compounds with similar structures protect neurons from hypoxic damage | Suggests therapeutic potential in stroke recovery |
Mechanism of Action
The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Features of Benzenesulfonamide Derivatives
Key Comparative Insights
Antifungal Activity
- Phthalazinone Derivatives (): Compounds like 22–24, 26, 34, 36, 37, 40 exhibited potent activity against Candida albicans (MIC ≤6.2–25 µg/mL), outperforming fluconazole. The absence of a methyl group at position 4 of the phthalazinone ring correlated with enhanced efficacy, highlighting the importance of steric and electronic modulation .
- However, the phenyl group at position 1 may influence lipophilicity and membrane penetration differently.
Physicochemical Properties
- Chromen-Pyrazolo-Pyrimidin Hybrid : High molecular weight (589.1 Da) and melting point (175–178°C) suggest crystalline stability but may limit bioavailability.
- Isoxazole-Pyrrolidinone Derivative: Lower molecular weight (321.35 Da) compared to the target compound (estimated ~370 Da) implies differences in pharmacokinetic profiles.
Biological Activity
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of 405.50 g/mol. The structure consists of a pyrrolidine ring substituted with a phenyl group and a benzenesulfonamide moiety, which is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that these compounds exhibit structure-dependent cytotoxicity.
Key Findings:
- Cytotoxicity Assay : The MTT assay revealed that certain derivatives reduced A549 cell viability significantly, with some compounds achieving over 66% reduction at a concentration of 100 µM after 24 hours of treatment .
- Comparative Analysis : The compound was compared to cisplatin, a standard chemotherapeutic agent, showing promising results in terms of lower cytotoxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound 15 | A549 | 34 | High cytotoxicity |
| Compound 21 | A549 | 22 | Selective against cancer cells |
| N-(5-Oxo...) | A549 | Not specified | Structure-dependent activity |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, particularly against multidrug-resistant pathogens.
Key Findings:
- Pathogen Testing : The compound showed activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae .
- Mechanism of Action : It is suggested that the presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with essential bacterial metabolic pathways.
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| MRSA | 16 µg/mL | Significant inhibition |
| Klebsiella pneumoniae | 32 µg/mL | Moderate inhibition |
| Pseudomonas aeruginosa | 64 µg/mL | Resistance observed |
Case Studies
- Case Study on Anticancer Properties : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their anticancer properties using both cancerous and non-cancerous cell lines. The results indicated that modifications in the pyrrolidine structure led to varying degrees of cytotoxicity, emphasizing the importance of structural optimization for enhanced therapeutic efficacy .
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity against resistant strains demonstrated that compounds derived from this class could serve as potential alternatives to traditional antibiotics, particularly in treating infections caused by resistant bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
